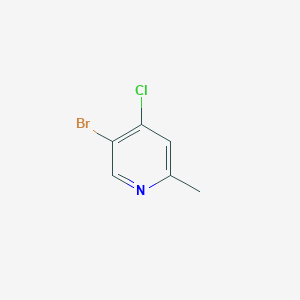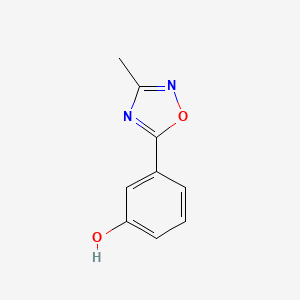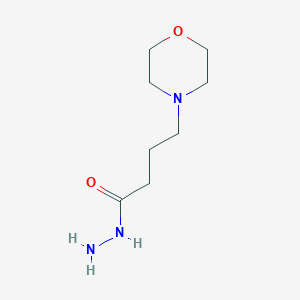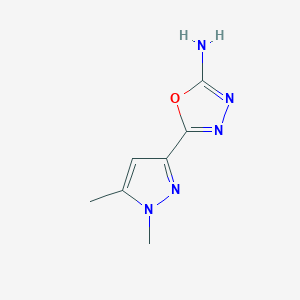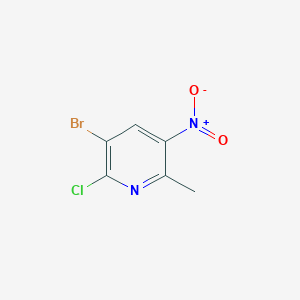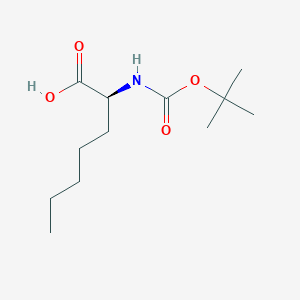
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a chiral amino acid derivative commonly used in organic synthesis, particularly in the preparation of peptides. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids, such as this compound, are commonly used in synthetic organic chemistry . They are typically used as protecting groups for amines during peptide synthesis .
Mode of Action
The (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This is achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds can influence various biochemical pathways, particularly those involving amino acids and peptides .
Pharmacokinetics
The properties of the compound, such as its chemical structure and physical properties, would likely influence its pharmacokinetics .
Result of Action
The compound’s role in introducing the tert-butoxycarbonyl group into organic compounds can have significant effects on the structure and function of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conditions of the reactions used to synthesize Boc derivatives of amino acids can significantly influence the yield of the desired product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid typically involves the protection of the amino group of (S)-2-aminoheptanoic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like tetrahydrofuran or acetonitrile. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides
Major Products
Hydrolysis: (S)-2-aminoheptanoic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: (S)-2-((tert-Butoxycarbonyl)amino)heptanol.
Substitution: Amides or other derivatives
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a probe in drug discovery.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)octanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and chiral center, which can influence its reactivity and interactions in synthetic and biological systems. Compared to its analogs, it offers distinct steric and electronic properties that can be advantageous in certain applications .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDXDHZJPGIIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654302 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71066-01-8 | |
| Record name | Heptanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71066-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


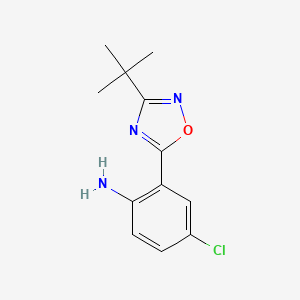
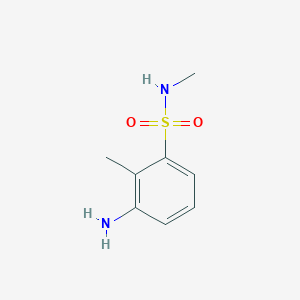

![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
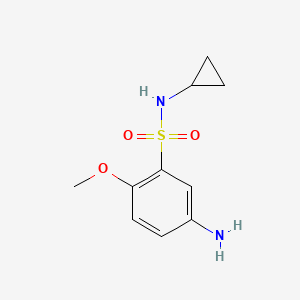
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
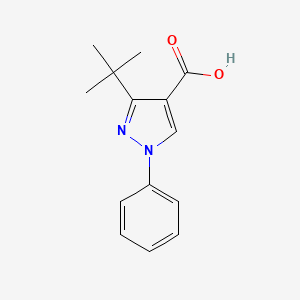
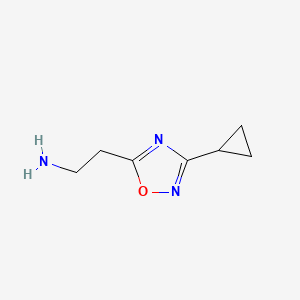
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
